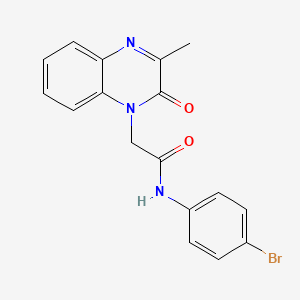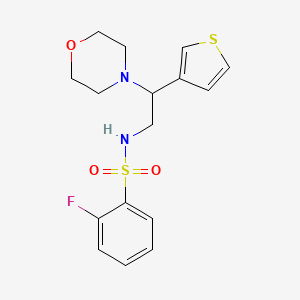
2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide, also known as compound 1, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications in various diseases.
Mécanisme D'action
Compound 1 exerts its therapeutic effects by inhibiting specific enzymes and signaling pathways involved in disease progression. For example, in cancer research, 2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide 1 inhibits the activity of the protein kinase CK2, which is known to promote tumor growth and survival. In inflammation and autoimmune disorder research, 2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide 1 inhibits the activity of the enzyme IRAK4, which is involved in the activation of the immune response.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide 1 has been shown to induce apoptosis, inhibit cell migration and invasion, and reduce angiogenesis. In inflammation and autoimmune disorder research, 2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide 1 has been shown to reduce cytokine production, inhibit T cell proliferation, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide 1 in lab experiments is its high potency and selectivity, which allows for specific targeting of disease-related pathways. However, one limitation is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
For research on 2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide 1 include exploring its potential therapeutic applications in other diseases, investigating its combination with other therapies, and optimizing its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide 1 involves the reaction of 2-fluorobenzenesulfonyl chloride with 2-(morpholino-2-thiophen-3-yl)ethylamine in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide 1.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. In cancer research, 2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide 1 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific pathways involved in tumor growth. In inflammation and autoimmune disorder research, 2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide 1 has been shown to reduce inflammation and suppress the immune response by inhibiting specific enzymes and signaling pathways.
Propriétés
IUPAC Name |
2-fluoro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3S2/c17-14-3-1-2-4-16(14)24(20,21)18-11-15(13-5-10-23-12-13)19-6-8-22-9-7-19/h1-5,10,12,15,18H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQBVBXJHHXSQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=CC=C2F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(2,6-difluorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2618856.png)
![ethyl 5-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoacetyl)-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B2618858.png)
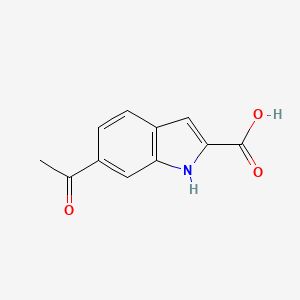
![(2R)-2-Amino-3-(6-amino-1,3-dioxo-5,8-disulfobenzo[de]isoquinolin-2-yl)propanoic acid](/img/structure/B2618861.png)
![1-(3-((7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)propyl)pyrrolidin-2-one](/img/structure/B2618863.png)
![2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2618866.png)
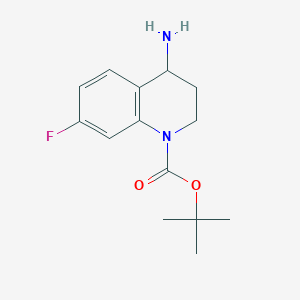
![2-[(1-Methylpyrazol-4-yl)-[(5-methylthiophen-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2618870.png)
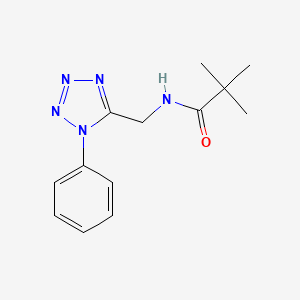
![3-(4-chloro-3-fluorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2618875.png)
![2-furyl-N-[(1-{[4-(methylethyl)phenyl]methyl}benzimidazol-2-yl)methyl]carboxam ide](/img/structure/B2618876.png)
